(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone
Brand Name: Vulcanchem
CAS No.: 917900-04-0
VCID: VC16911876
InChI: InChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2
SMILES:
Molecular Formula: C17H15BrClNO2
Molecular Weight: 380.7 g/mol

(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone

CAS No.: 917900-04-0

Cat. No.: VC16911876

Molecular Formula: C17H15BrClNO2

Molecular Weight: 380.7 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone - 917900-04-0

Specification

CAS No. 917900-04-0
Molecular Formula C17H15BrClNO2
Molecular Weight 380.7 g/mol
IUPAC Name (4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone
Standard InChI InChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2
Standard InChI Key ZCKOWVPMTLWPEJ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS: 917900-04-0) has the molecular formula C₁₇H₁₅BrClNO₂ and a molecular weight of 380.7 g/mol . Its IUPAC name, (4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone, reflects the substitution pattern: a bromine atom at the para position of one phenyl ring and a chlorine atom at the para position of the second phenyl ring, which also bears a morpholine group at the meta position (Figure 1).

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Registry Number917900-04-0
InChIKeyZCKOWVPMTLWPEJ-UHFFFAOYSA-N
SMILESC1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl
Molecular Weight380.7 g/mol
DSSTox Substance IDDTXSID20732073

The morpholine group introduces a heterocyclic amine, enhancing solubility in polar solvents and potentially modulating biological activity .

Comparative Analysis with Related Diarylketones

Structurally analogous compounds, such as (4-bromophenyl)(4-chlorophenyl)methanone (CAS: 27428-57-5), lack the morpholine substituent, resulting in reduced polarity and altered reactivity . For instance, the absence of the morpholine ring in the latter compound decreases its molecular weight to 291.6 g/mol and simplifies its synthetic accessibility .

Physicochemical Properties

Solubility and Stability

While explicit solubility data for (4-bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone remain unreported, the morpholine group likely improves aqueous solubility compared to non-heterocyclic diarylketones. The compound’s stability under ambient conditions is inferred from its storage recommendations in chemical databases, which suggest protection from light and moisture .

Spectroscopic Characteristics

  • UV-Vis Absorption: Diarylketones typically exhibit strong absorption in the UV range (250–300 nm) due to π→π* transitions in the aromatic systems.

  • NMR Data: The ¹H NMR spectrum is expected to show signals for the morpholine protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

Synthesis and Manufacturing

Reported Synthetic Routes

Although detailed synthetic protocols for this specific compound are scarce, analogous diarylketones are commonly synthesized via Friedel-Crafts acylation or Ullmann-type coupling reactions . A plausible route involves:

  • Friedel-Crafts Acylation: Reacting 4-bromobenzoyl chloride with 4-chloro-3-morpholinylaniline in the presence of AlCl₃.

  • Purification: Column chromatography or recrystallization from ethanol .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
AcylationAlCl₃, Nitrobenzene, Reflux~60–70%
WorkupAqueous NaHCO₃, Extraction
PurificationEthanol Recrystallization
*Theoretical yields based on analogous reactions .

Industrial Scalability

Large-scale production may employ continuous flow reactors to enhance efficiency, though no industrial data are publicly available .

Research Applications

Catalytic Fluorination

Diarylketones, including derivatives of (4-bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone, have been explored as photocatalysts for benzylic C–H fluorination. Under visible light, these compounds abstract hydrogen atoms, enabling radical fluorination with Selectfluor® as the fluorine donor . For example:
RH+DiarylketonehνR+Diarylketone-H\text{RH} + \text{Diarylketone} \xrightarrow{h\nu} \text{R}^\cdot + \text{Diarylketone-H}^\cdot
R+Selectfluor®RF+Byproducts\text{R}^\cdot + \text{Selectfluor®} \rightarrow \text{RF} + \text{Byproducts}
This method achieves mono- or difluorination with high selectivity, depending on the catalyst .

Future Directions

  • Synthetic Method Development: Optimizing catalysts (e.g., Pd/Ni systems) for greener synthesis.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Material Science Applications: Exploring use in organic semiconductors due to extended π-conjugation.

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